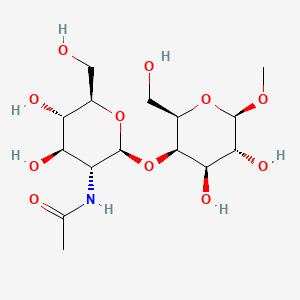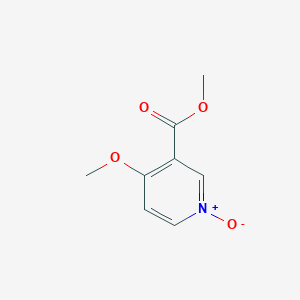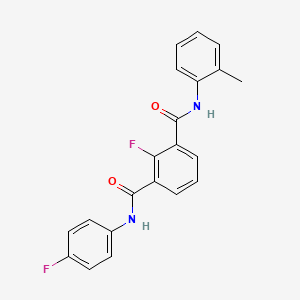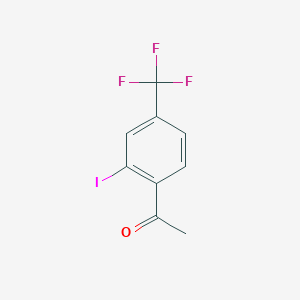![molecular formula C15H26NO3P B14082130 Phosphonic acid, [2-(2-pyridinyl)ethyl]-, dibutyl ester CAS No. 101259-76-1](/img/structure/B14082130.png)
Phosphonic acid, [2-(2-pyridinyl)ethyl]-, dibutyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phosphonic acid, [2-(2-pyridinyl)ethyl]-, dibutyl ester is an organic compound with the molecular formula C7H10NO3P It is a derivative of phosphonic acid, where the hydrogen atoms are replaced by a [2-(2-pyridinyl)ethyl] group and two butyl ester groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of phosphonic acid, [2-(2-pyridinyl)ethyl]-, dibutyl ester typically involves the reaction of [2-(2-pyridinyl)ethyl]phosphonic acid with butanol in the presence of a catalyst. The reaction conditions often include heating the mixture to a specific temperature and maintaining it for a certain period to ensure complete esterification. The reaction can be represented as follows:
[ \text{[2-(2-pyridinyl)ethyl]phosphonic acid} + 2 \text{butanol} \rightarrow \text{this compound} + 2 \text{water} ]
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale esterification processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and catalyst concentration, ensuring high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Phosphonic acid, [2-(2-pyridinyl)ethyl]-, dibutyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives with higher oxidation states.
Reduction: Reduction reactions can convert the ester groups back to alcohols.
Substitution: The ester groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the ester groups.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonic acid derivatives, while reduction can produce alcohols.
Applications De Recherche Scientifique
Phosphonic acid, [2-(2-pyridinyl)ethyl]-, dibutyl ester has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphonate esters.
Biology: The compound can be used in the study of enzyme inhibition and as a probe for biological pathways involving phosphonic acids.
Industry: The compound is used in the production of flame retardants, plasticizers, and other industrial chemicals.
Mécanisme D'action
The mechanism by which phosphonic acid, [2-(2-pyridinyl)ethyl]-, dibutyl ester exerts its effects involves the interaction of its phosphonate group with various molecular targets. The phosphonate group can form strong bonds with metal ions and enzymes, inhibiting their activity. This interaction can disrupt biological pathways and inhibit the growth of certain microorganisms.
Comparaison Avec Des Composés Similaires
Phosphonic acid, [2-(2-pyridinyl)ethyl]-, dibutyl ester can be compared with other similar compounds such as:
Phosphonic acid, [2-(2-pyridinyl)ethyl]-: This compound lacks the ester groups and has different chemical properties.
Phosphonic acid, [2-(2-pyridinyl)ethyl]-, dimethyl ester: This compound has methyl ester groups instead of butyl ester groups, resulting in different reactivity and applications.
Phosphonic acid, [2-(2-pyridinyl)ethyl]-, diethyl ester: This compound has ethyl ester groups, which also affect its chemical behavior and uses.
Propriétés
Numéro CAS |
101259-76-1 |
|---|---|
Formule moléculaire |
C15H26NO3P |
Poids moléculaire |
299.35 g/mol |
Nom IUPAC |
2-(2-dibutoxyphosphorylethyl)pyridine |
InChI |
InChI=1S/C15H26NO3P/c1-3-5-12-18-20(17,19-13-6-4-2)14-10-15-9-7-8-11-16-15/h7-9,11H,3-6,10,12-14H2,1-2H3 |
Clé InChI |
CQQAISAEEDZQHF-UHFFFAOYSA-N |
SMILES canonique |
CCCCOP(=O)(CCC1=CC=CC=N1)OCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


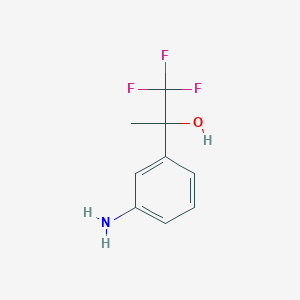
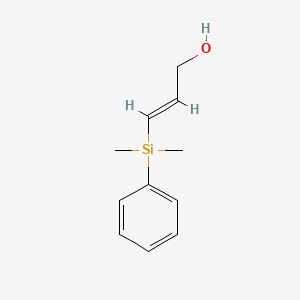
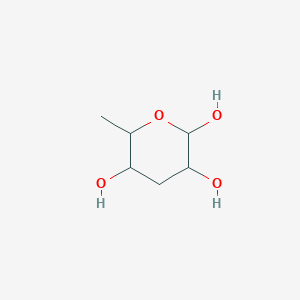
![2-[[2-[[2-[[2-[[4-Carboxy-2-[[3-hydroxy-2-(pyrrolidine-2-carbonylamino)butanoyl]amino]butanoyl]amino]-3-phenylpropyl]amino]-3-phenylpropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]pentanedioic acid](/img/structure/B14082067.png)

![7-[(3,7-Dimethylocta-2,6-dien-1-yl)oxy]-8-methoxy-2h-chromen-2-one](/img/structure/B14082084.png)
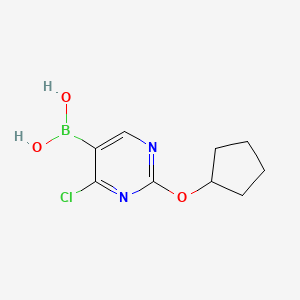
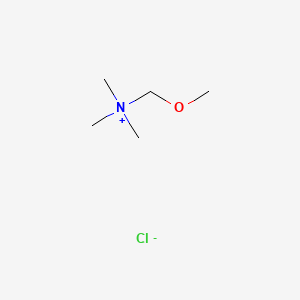

![2-(6-Chloro-1,3-benzothiazol-2-yl)-1-(3-hydroxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14082108.png)
